2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- is a complex organic compound belonging to the furanone family. Furanones are heterocyclic compounds containing a furan ring with a ketone group. This specific compound is characterized by its unique structure, which includes a hexadecylidene group, a hydroxy group, and a methylene group. Furanones are known for their diverse biological activities and are found in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature . This method yields biologically potent furanones in moderate-to-good yields. The preparation of 4-hydroxyalkynones can be achieved through the reaction of acid chloride and terminal alkyne in the presence of copper iodide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different furanone derivatives, while reduction can lead to the formation of alcohols or other reduced compounds.
Scientific Research Applications
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It exhibits various biological activities, including antifungal and antiproliferative properties.
Medicine: The compound’s biological activities make it a potential candidate for drug development, particularly in the treatment of fungal infections and cancer.
Industry: Furanones are used in the flavor and fragrance industry due to their aromatic properties.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- involves its interaction with biological nucleophiles through conjugate addition. This interaction allows the compound to act as an alkylating agent, modifying biological molecules and exerting its biological effects . The specific molecular targets and pathways involved depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
Bullatenone: Exhibits antifungal activity and is isolated from natural sources.
2-Pyrone and its derivatives: These compounds have similar reactivity and are used in various chemical applications.
Uniqueness
2(3H)-Furanone, 3-hexadecylidenedihydro-4-hydroxy-5-methylene-, (3Z,4R)- is unique due to its specific structure, which includes a hexadecylidene group, a hydroxy group, and a methylene group
Properties
CAS No. |
170212-28-9 |
---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(3Z,4R)-3-hexadecylidene-4-hydroxy-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C21H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-20(22)18(2)24-21(19)23/h17,20,22H,2-16H2,1H3/b19-17-/t20-/m0/s1 |
InChI Key |
HFEZVKMFKXUREP-BAJRHXEMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C\1/[C@H](C(=C)OC1=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.